molecular formula C15H14FNO3S2 B6721481 N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide

Cat. No.: B6721481
M. Wt: 339.4 g/mol
InChI Key: IFEZENURSSEUNH-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a fluorophenyl group, and a methylsulfanylacetamide moiety

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S2/c1-21-10-15(18)17-12-4-8-14(9-5-12)22(19,20)13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZENURSSEUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid to form the sulfonamide intermediate. This intermediate is then reacted with methylthioacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, modulating their function. Additionally, the methylsulfanylacetamide moiety can interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)sulfonylphenyl]acetamide
  • N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide
  • N-[4-(4-methylphenyl)sulfonylphenyl]acetamide

Uniqueness

N-[4-(4-fluorophenyl)sulfonylphenyl]-2-methylsulfanylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its bromine, chlorine, or methyl analogs .

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